molecular formula C18H18N4OS B5724249 N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5724249
M. Wt: 338.4 g/mol
InChI Key: PFVQOVHKRFBSSF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea varies depending on its application. In agriculture, it acts by inhibiting the activity of key enzymes involved in plant growth and development. In medicine, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the activity of acetylcholinesterase, an enzyme involved in the progression of Alzheimer's disease. In material science, it acts as a charge transport material in organic semiconductors.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects depending on its application. In agriculture, it can cause growth inhibition and cell death in plants. In medicine, it can induce apoptosis in cancer cells and improve cognitive function in Alzheimer's disease patients. In material science, it can enhance charge transport in organic semiconductors.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments include its high efficacy, low toxicity, and versatility in various applications. However, its limitations include its high cost, limited availability, and potential environmental impact.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea. In agriculture, further research is needed to determine its potential as a natural herbicide and fungicide. In medicine, more studies are needed to investigate its potential as a treatment for various types of cancer and neurodegenerative diseases. In material science, further research is needed to optimize its properties for use in organic semiconductors. Overall, the potential applications of this compound make it a promising area of research for the future.
In conclusion, N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound with various potential applications in agriculture, medicine, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research in this area is needed to fully understand the potential of this compound in various fields.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea involves the reaction of 3,4-dimethylaniline, 2-methylbenzenesulfonyl chloride, and potassium thiocyanate in the presence of a base such as triethylamine. The resulting product is then treated with urea to obtain N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea has been studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, it has been shown to have herbicidal and fungicidal activity against various plant pathogens. In medicine, it has been studied for its potential use as an anticancer agent and as a treatment for Alzheimer's disease. In material science, it has been investigated for its potential use in the development of organic semiconductors.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-11-8-9-14(10-13(11)3)19-17(23)20-18-22-21-16(24-18)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVQOVHKRFBSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-3-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea

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